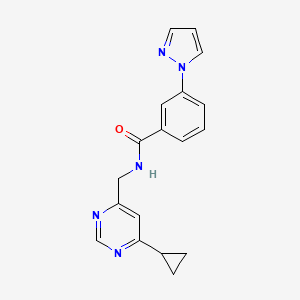

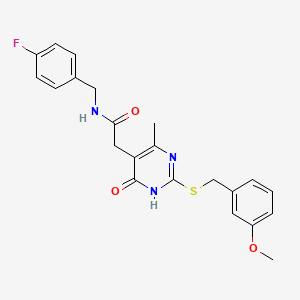

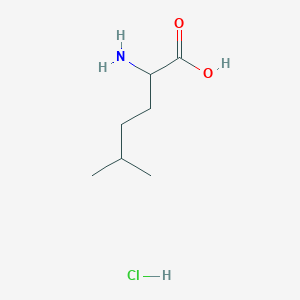

N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" is a complex molecule that likely exhibits a range of interactions due to its multiple aromatic rings and potential for hydrogen bonding. While the provided papers do not directly discuss this compound, they offer insights into similar structures and functionalities that can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including nucleophilic substitution and ester hydrolysis, as seen in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide . Similar methodologies could potentially be applied to the synthesis of the target compound, with careful consideration of the reactivity of the thiophene and pyrrole moieties.

Molecular Structure Analysis

Structural and conformational analyses of similar compounds, such as the N-(fluorophenyl)pyridinecarboxamides, reveal the importance of substituent effects on molecular conformation and supramolecular aggregation . The presence of fluorine atoms and the pyrrole ring in the target compound would likely influence its conformation and potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on related structures. For instance, N-propargylic β-enaminones have been shown to undergo nucleophilic cyclization to afford pyrrolines . The pyrrole ring in the target compound may similarly participate in nucleophilic reactions, potentially leading to interesting derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic compounds with similar structural features, such as polyamides containing ether and bulky fluorenylidene groups, have been characterized by their solubility in organic solvents and thermal stability . The target compound's properties would likely be influenced by its aromatic and heterocyclic components, suggesting good solubility in polar organic solvents and high thermal stability.

Applications De Recherche Scientifique

Nuclear Magnetic Resonance (NMR) Studies

Research into bicyclic thiophene derivatives, closely related to the compound , has explored their NMR characteristics, specifically observing through-space H–F coupling mechanisms. These studies provide foundational insights into the molecular structure and dynamics of thiophene-based compounds (Hirohashi, Inaba, & Yamamoto, 1976).

Kinase Inhibition for Therapeutic Applications

Substituted carboxamides, similar to the compound of interest, have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant implications for cancer therapy. These findings underscore the potential of thiophene derivatives in developing new therapeutic agents (Schroeder et al., 2009).

Material Science and Polymer Research

Investigations into thiophene-based aromatic polyamides highlight their remarkable solubility, thermal stability, and potential for creating advanced materials with specific optical and mechanical properties. Such research paves the way for innovative applications in electronics, coatings, and high-performance materials (Hsiao, Yang, & Lin, 1999).

Heterocyclic Synthesis

The versatility of thiophene carboxamides has been explored through their reactivity in synthesizing a variety of heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives. This research highlights the synthetic utility of thiophene derivatives in creating structurally diverse molecular frameworks with potential bioactive properties (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Electrochemical and Electrochromic Properties

Studies on polyamides incorporating thiophene units have uncovered their promising electrofluorescence and electrochromic properties, offering valuable insights for developing new materials for electronic displays and devices. This research demonstrates the potential of thiophene derivatives in the field of organic electronics and photonics (Sun et al., 2015).

Propriétés

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N2OS/c1-14-4-9-17(12-19(14)24)25-22(27)21-20(26-10-2-3-11-26)18(13-28-21)15-5-7-16(23)8-6-15/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTPSPJLCZANRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2543621.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)

![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)

![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)